3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features multiple fused ring systems, including imidazo[1,2-a]pyridine and pyrido[2,3-d]pyrimidine, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyridines and pyrimidines, which undergo various reactions such as alkylation, cyclization, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial synthesis often requires stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems.
Biology
In biological research, this compound may be investigated for its potential biological activity. Heterocyclic compounds often exhibit interesting pharmacological properties, making them candidates for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple ring systems and functional groups may confer specific biological activities, such as antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or dyes. Its unique chemical structure can impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic systems with fused rings, such as:
- Imidazo[1,2-a]pyridines
- Pyrido[2,3-d]pyrimidines
- Benzimidazoles
Uniqueness
What sets 3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its specific combination of ring systems and functional groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C24H21N5O3 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H21N5O3/c1-15-12-16(2)25-22-21(15)23(30)28(14-17-13-27-11-7-6-10-20(27)26-17)24(31)29(22)18-8-4-5-9-19(18)32-3/h4-13H,14H2,1-3H3 |
InChI Key |
WYMOWDKBBOVDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC4=CN5C=CC=CC5=N4)C |
Origin of Product |
United States |
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